molecular formula C6H7N3O2 B11919298 6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one

6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one

Cat. No.: B11919298
M. Wt: 153.14 g/mol
InChI Key: NTWNLPJRFQXHEX-CLTKARDFSA-N
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Description

6-[(Z)-(Hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one is a pyrimidinone derivative featuring a hydroxyimino (N–OH) group at position 6 and a methyl substituent at position 2. The Z-configuration of the hydroxyimino group in this compound is critical for its structural and electronic properties, influencing hydrogen bonding, solubility, and reactivity.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

4-[(Z)-hydroxyiminomethyl]-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C6H7N3O2/c1-4-2-5(3-7-11)9-6(10)8-4/h2-3,11H,1H3,(H,8,9,10)/b7-3-

InChI Key

NTWNLPJRFQXHEX-CLTKARDFSA-N

Isomeric SMILES

CC1=CC(=NC(=O)N1)/C=N\O

Canonical SMILES

CC1=CC(=NC(=O)N1)C=NO

Origin of Product

United States

Chemical Reactions Analysis

(E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include catalytic amine buffers, which can accelerate the reaction rates significantly . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitroalkenes can yield both aldoximes and ketoximes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

  • Electron-withdrawing groups (e.g., phenyl in compound 31) reduce yields (6%) compared to methoxy-substituted derivatives (7–9%), likely due to steric hindrance or electronic deactivation .
  • The absence of data for the target compound suggests its synthesis may require optimized conditions to mitigate similar challenges.

Spectroscopic Features: Hydroxyimino groups exhibit broad IR bands near 3430–3478 cm⁻¹, attributed to O–H and N–H stretching . Carbonyl (C=O) stretches appear at ~1664–1672 cm⁻¹, sensitive to adjacent substituents . In NMR, oxime protons resonate as broad singlets near δ 12.30 ppm, while aromatic protons show distinct splitting patterns depending on substitution .

Thermal Stability :

  • Melting points vary significantly: phenyl-substituted derivatives (e.g., compound 31: 142–144°C) exhibit higher thermal stability than methoxy analogues (e.g., compound 13: 135–137°C), likely due to enhanced π-π stacking in aryl-containing structures .

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